Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [] ] This enzyme rapidly degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of these incretin hormones, leading to improved glycemic control in patients with type 2 diabetes.
The metabolism of Linagliptin has been studied in detail. [ [] ] A major metabolic pathway involves the formation of a ketone metabolite (CD10604) by CYP3A4-mediated oxidation. This ketone is subsequently reduced by aldo-keto reductases to yield the S-3-hydroxypiperidinly derivative of linagliptin (CD1790).
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7